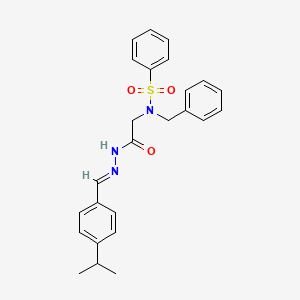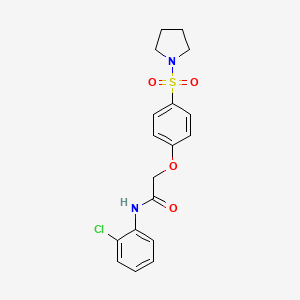
N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, commonly known as CP-690,550, is a small molecule inhibitor that is used for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is a potent inhibitor of Janus kinase 3 (JAK3), which is a key signaling molecule in the immune system.
Mécanisme D'action
CP-690,550 selectively inhibits N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which is a key signaling molecule in the immune system. N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, CP-690,550 blocks the signaling of these cytokines and reduces the activity of T cells and other immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and improve clinical outcomes in patients with autoimmune diseases. It also reduces the production of pro-inflammatory cytokines such as IL-6 and tumor necrosis factor-alpha (TNF-alpha). CP-690,550 has been shown to be well-tolerated in clinical trials, with minimal adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 is a potent and selective inhibitor of N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, which makes it a valuable tool for studying the role of N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide in the immune system. However, its potency and selectivity can also make it difficult to interpret the results of experiments. In addition, CP-690,550 has a short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of CP-690,550. One area of research is the development of new N-(2-chlorophenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide inhibitors with improved potency and selectivity. Another area of research is the identification of biomarkers that can predict the response to CP-690,550 in patients with autoimmune diseases. Finally, CP-690,550 is being investigated for its potential use in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
Méthodes De Synthèse
CP-690,550 is synthesized by a multistep process that involves the coupling of 2-chloroaniline with 4-(pyrrolidin-1-ylsulfonyl)phenol followed by the reaction with chloroacetyl chloride. The resulting intermediate is then reacted with sodium hydroxide to yield CP-690,550.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its therapeutic potential in various autoimmune diseases. It has been shown to be effective in reducing inflammation and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. CP-690,550 is also being investigated for its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-16-5-1-2-6-17(16)20-18(22)13-25-14-7-9-15(10-8-14)26(23,24)21-11-3-4-12-21/h1-2,5-10H,3-4,11-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMIBYKGILDIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715608.png)

![(Z)-2-((5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-3-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/no-structure.png)

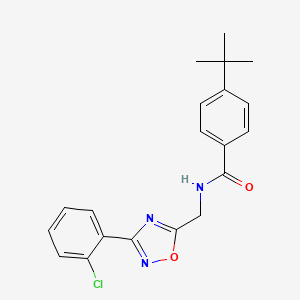
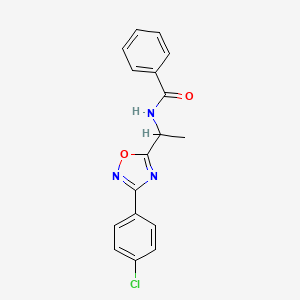

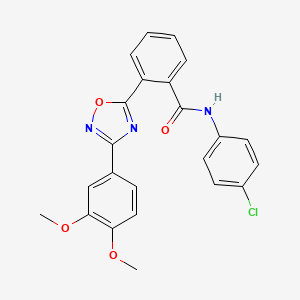
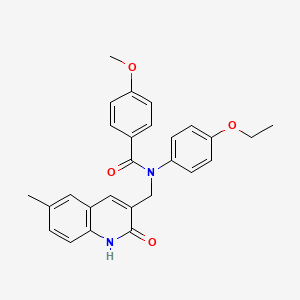
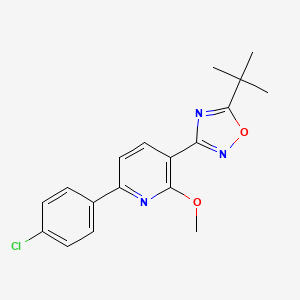

![4-((1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7715681.png)
![1,3-dimethyl 5-{5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-amido}benzene-1,3-dicarboxylate](/img/structure/B7715682.png)
